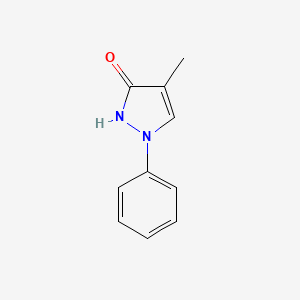![molecular formula C27H22N4O B10898621 5,7-diphenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898621.png)
5,7-diphenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-DIPHENYL-N~2~-(1-PHENYLETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with phenyl groups at the 5 and 7 positions and a phenylethyl group attached to the nitrogen at the 2 position. The carboxamide group at the 2 position further enhances its chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-DIPHENYL-N~2~-(1-PHENYLETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by the cyclization of appropriate precursors such as 5-aminopyrazole and 1,3-diketones under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups at the 5 and 7 positions can be introduced through electrophilic aromatic substitution reactions using phenyl halides and suitable catalysts.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached to the nitrogen at the 2 position through nucleophilic substitution reactions using phenylethyl halides.
Formation of the Carboxamide Group: The carboxamide group at the 2 position can be introduced through amidation reactions using appropriate carboxylic acid derivatives and amine sources
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenylethyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at various positions on the pyrazolo[1,5-a]pyrimidine core and phenyl groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Phenyl halides, phenylethyl halides, and other electrophiles or nucleophiles in the presence of suitable catalysts
Major Products:
Oxidation Products: Phenolic derivatives and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines with different functional groups
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.
Material Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: It has demonstrated cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development
Medicine:
Therapeutic Agents: The compound can be explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer
Industry:
Pharmaceuticals: It can be used in the development of new pharmaceutical formulations and drug delivery systems.
Agrochemicals: The compound can be used in the synthesis of agrochemicals with enhanced efficacy and safety
Mechanism of Action
The mechanism of action of 5,7-DIPHENYL-N~2~-(1-PHENYLETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
5,7-DIPHENYL-PYRAZOLO(1,5-A)PYRIMIDINE-2-CARBOXYLIC ACID: Similar structure but lacks the phenylethyl group and carboxamide functionality.
N-benzyl-2,5-diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-7-carboxamide: Similar structure but with different substitution patterns.
Uniqueness:
- The presence of the phenylethyl group and carboxamide functionality in 5,7-DIPHENYL-N~2~-(1-PHENYLETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE enhances its chemical properties and biological activities compared to similar compounds. These functional groups contribute to its ability to interact with specific molecular targets and pathways, making it a unique and valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C27H22N4O |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
5,7-diphenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C27H22N4O/c1-19(20-11-5-2-6-12-20)28-27(32)24-18-26-29-23(21-13-7-3-8-14-21)17-25(31(26)30-24)22-15-9-4-10-16-22/h2-19H,1H3,(H,28,32) |
InChI Key |
CKKVBXZYWPCNIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B10898538.png)
![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B10898544.png)
![4-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid](/img/structure/B10898550.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10898551.png)
![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898565.png)
amino}methyl)benzenesulfonamide](/img/structure/B10898570.png)
![3-[(4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B10898572.png)
![Dimethyl 5-{[(2-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10898580.png)
![(5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10898596.png)
![2-Ethyl-1-[4-(2-ethylbutanoyl)piperazino]-1-butanone](/img/structure/B10898597.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10898610.png)
![4-fluoro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10898615.png)

![4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10898625.png)
